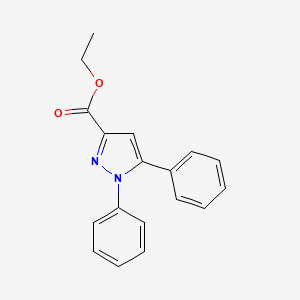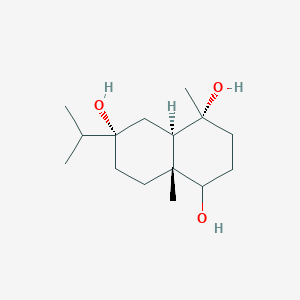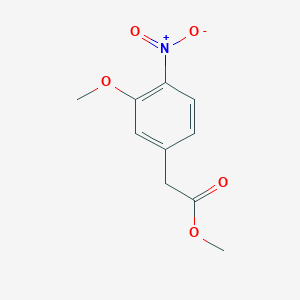![molecular formula C49H56O26 B1149842 [5-Acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate CAS No. 132302-25-1](/img/structure/B1149842.png)
[5-Acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This complex molecule is indicative of a synthetic compound with potential applications in various fields of chemistry and pharmacology. While direct studies on this specific compound are not available, the methodologies for synthesizing complex molecules and analyzing their structures and properties can be inferred from existing research on similar compounds.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. Techniques like Claisen condensation and reactions utilizing organolead triacetates or diazo compounds for the introduction of functional groups or building the molecular framework are common (Lovro Selič et al., 1997; J. Morgan et al., 1997) (Selič, Grdadolnik, & Stanovnik, 1997) (Morgan, Pinhey, & Sherry, 1997).
Molecular Structure Analysis
Characterization of molecular structures is typically performed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The determination of crystal structures helps in understanding the molecular conformation and intermolecular interactions within the compound (Luke Nye et al., 2013) (Nye, Turnbull, & Wikaira, 2013).
Chemical Reactions and Properties
The reactivity of complex molecules can be studied through various chemical reactions, such as hydrogenation, cycloaddition, and nucleophilic substitution. These reactions reveal the compound's functional group reactivity and potential for further chemical modifications (Qinghua Meng et al., 2008) (Meng, Zhu, & Zhang, 2008).
Applications De Recherche Scientifique
Synthesis and Chemical Interactions
Synthesis of Azaheterocycles The compound interacts in the synthesis of novel azaheterocycles, showing versatility in its reactions. Ethyl 2-azido-4-alkylpyrimidine-5-carboxylates, derived from these interactions, have potential for further nucleophilic substitution, demonstrating the compound's role in complex chemical synthesis pathways (Goryaeva et al., 2015).
Preparation of Heterocyclic Systems It serves as a reagent in the synthesis of various heterocyclic systems like N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, showcasing its significance in creating structurally diverse molecules with potential pharmacological applications (Selič et al., 1997).
Crystal Structure and Inhibitory Activity Its derivatives play a role in inhibiting c-Jun N-terminal kinases. Insights into their crystal structure reveal significant interactions like hydrogen bonding and π–π-stacking, indicating potential biomedical applications (Abad et al., 2020).
Chemical Reactivity and Structural Analysis
Reactivity with Ethyl Diazoacetate The compound's interaction with ethyl diazoacetate leads to tricyclic products, emphasizing its reactivity and potential in synthesizing complex molecular structures (Mara et al., 1982).
Nonhydrogen Bonding Interactions in Crystal Packing It demonstrates unique interactions in crystal packing, with instances of N⋯π and O⋯π interactions, contributing to the understanding of molecular structures and their stabilization mechanisms (Zhang et al., 2011).
Antimicrobial and Cytotoxicity Studies Modified derivatives of the compound have shown promising results in antimicrobial activities and cytotoxicity studies, indicating potential applications in developing new antimicrobial agents (Sridhara et al., 2011).
Propriétés
IUPAC Name |
[5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H56O26/c1-23(50)62-21-39-42(68-29(7)56)44(69-30(8)57)47(71-32(10)59)49(73-39)75-45-43(74-41(60)16-13-33-11-14-35(64-25(3)52)37(19-33)66-27(5)54)40(22-63-24(2)51)72-48(46(45)70-31(9)58)61-18-17-34-12-15-36(65-26(4)53)38(20-34)67-28(6)55/h11-16,19-20,39-40,42-49H,17-18,21-22H2,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRYJMGKCCNYBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C=CC4=CC(=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H56O26 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1061.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





